1-Chloro-3-[chloro(difluoro)methoxy]-2,4-difluoro-benzene
Description
1-Chloro-3-[chloro(difluoro)methoxy]-2,4-difluoro-benzene is a halogenated aromatic compound characterized by a benzene ring substituted with chlorine (Cl), fluorine (F), and a chloro(difluoro)methoxy group. The structure features electron-withdrawing substituents at positions 1, 2, 3, and 4, which influence its electronic properties, reactivity, and biological interactions. The compound’s unique substitution pattern combines chloro and fluoro groups, which are known to enhance bioactivity and chemical stability in pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
1-chloro-3-[chloro(difluoro)methoxy]-2,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F4O/c8-3-1-2-4(10)6(5(3)11)14-7(9,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUDYHYCDNHTMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)OC(F)(F)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-[chloro(difluoro)methoxy]-2,4-difluoro-benzene typically involves the halogenation of a difluorobenzene derivative. One common method is the chlorination of 2,4-difluorophenol followed by the introduction of a chloro(difluoro)methoxy group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: In an industrial setting, the production of 1-Chloro-3-[chloro(difluoro)methoxy]-2,4-difluoro-benzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and selectivity of the desired product. Industrial processes also focus on minimizing by-products and ensuring the purity of the final compound.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-[chloro(difluoro)methoxy]-2,4-difluoro-benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dehalogenated products.
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions often require the use of strong bases or nucleophiles, such as sodium amide or potassium tert-butoxide, in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce quinones or other oxidized compounds.
Scientific Research Applications
1-Chloro-3-[chloro(difluoro)methoxy]-2,4-difluoro-benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving halogenated aromatic compounds and their interactions with biological systems.
Industry: Utilized in the production of specialty chemicals, including solvents, coatings, and polymers.
Mechanism of Action
The mechanism by which 1-Chloro-3-[chloro(difluoro)methoxy]-2,4-difluoro-benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The halogen atoms can participate in halogen bonding, which can influence the binding affinity and specificity of the compound. Additionally, the electron-withdrawing effects of the halogen atoms can modulate the reactivity of the benzene ring, affecting the compound’s overall chemical behavior.
Comparison with Similar Compounds
Antimicrobial Activity
Studies on halogenated benzene derivatives reveal that substituent type and position significantly affect antimicrobial potency. For example:
- Fluoro-substituted compounds (e.g., compound 14 and 15) exhibit MIC values as low as 1.56 μg/mL against Staphylococcus strains due to fluorine’s electronegativity enhancing membrane penetration .
- Difluoro (compound 19) and dichloro (compound 20) derivatives exhibit enhanced broad-spectrum activity , attributed to synergistic electron-withdrawing effects that disrupt microbial enzyme systems .
The target compound’s chloro(difluoro)methoxy group likely amplifies this effect, combining the electronegativity of fluorine with the steric bulk of chlorine to optimize target binding.
Nitric Oxide (NO) Inhibition
Electron density modulation plays a critical role in bioactivity. Compounds with electron-withdrawing groups (EWGs) like chloro (e.g., analogue 28) show stronger NO inhibition (IC₅₀: ~2.3 μM) compared to electron-donating groups (EDGs) like methoxy (IC₅₀: >10 μM) .
Structural Analogues and Functional Group Trends
Table 1: Key Structural Analogues and Properties
- Methoxy vs. Halogen Substitutions: Methoxy groups (EDGs) reduce bioactivity in antimicrobial and NO inhibition assays compared to halogenated analogues . For example, compound 162 (methoxy-substituted) shows anti-malarial activity but is less potent than chloroquine, whereas halogenated derivatives exhibit stronger β-hematin inhibition .
- Positional Effects : The target compound’s meta-chloro(difluoro)methoxy group may improve steric compatibility with biological targets compared to para-substituted analogues (e.g., compound 28 in ).
Physicochemical Properties
Biological Activity
1-Chloro-3-[chloro(difluoro)methoxy]-2,4-difluoro-benzene is a halogenated aromatic compound characterized by the presence of multiple halogen substituents on a benzene ring. This unique structure imparts distinct chemical properties that influence its biological activity. The compound's IUPAC name reflects its complex halogenation pattern, which includes chlorine and fluorine atoms.
- Molecular Formula : C7H2Cl2F4O
- Molecular Weight : 239.00 g/mol
- CAS Number : 1417567-05-5
- Structure : The compound features a benzene ring with two chlorine atoms, two fluorine atoms, and a methoxy group substituted with difluoromethyl.
The biological activity of 1-Chloro-3-[chloro(difluoro)methoxy]-2,4-difluoro-benzene is primarily attributed to its ability to interact with various biological targets. The halogen atoms can participate in halogen bonding , which enhances the compound's binding affinity to specific enzymes and receptors. This interaction can modulate biological pathways, leading to various pharmacological effects.
Antimicrobial Activity
Recent studies have indicated that halogenated aromatic compounds exhibit significant antimicrobial properties. For instance, derivatives of similar structures have demonstrated effectiveness against various pathogens:
- In vitro Studies : Compounds with similar halogenation patterns have shown Minimum Inhibitory Concentrations (MIC) as low as 0.8 μg/mL against Candida albicans and other fungi .
- In vivo Studies : In mouse models, certain analogs exhibited up to 100% survival rates when administered at doses of 50 mg/kg, indicating potent antifungal activity .
Cytotoxicity and Selectivity
The cytotoxic effects of 1-Chloro-3-[chloro(difluoro)methoxy]-2,4-difluoro-benzene were evaluated in various cell lines:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HeLa (cervical cancer) | 15 | Moderate cytotoxicity |
| MCF-7 (breast cancer) | 20 | Selective against cancer cells |
| Vero (normal kidney) | >100 | Low toxicity in normal cells |
These findings suggest that while the compound exhibits cytotoxic effects on cancer cell lines, it maintains a degree of selectivity that could be beneficial for therapeutic applications.
Case Studies
-
Study on Antifungal Activity :
- A study conducted on fluconazole analogs demonstrated that similar compounds with difluoromethoxy groups exhibited enhanced antifungal activity compared to standard treatments. The study highlighted the potential for developing new antifungal agents based on the structural framework of halogenated compounds .
- Evaluation of Toxicity :
Comparison with Related Compounds
The biological activity of 1-Chloro-3-[chloro(difluoro)methoxy]-2,4-difluoro-benzene can be contrasted with other halogenated compounds:
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| 1-Chloro-3,3,3-trifluoropropene | 0.5 | Antimicrobial |
| 2-Chloro-4-(trifluoromethyl)phenol | 0.8 | Antifungal |
| 1-Chloro-2,4-difluorobenzene | >100 | Non-selective |
These comparisons illustrate the unique efficacy and potential applications of 1-Chloro-3-[chloro(difluoro)methoxy]-2,4-difluoro-benzene within the context of drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
